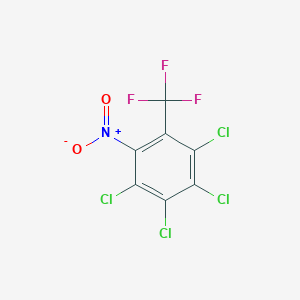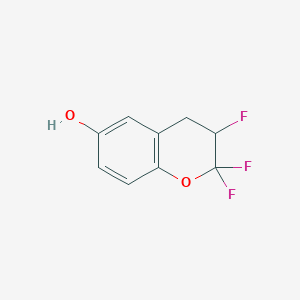
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline (6-ABTQ) is a synthetic small molecule that has been studied for its potential applications in scientific research and lab experiments. 6-ABTQ has been found to possess a variety of biochemical and physiological effects and has been used in a variety of studies, including those related to cancer, inflammation, and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been studied for its potential applications in scientific research and lab experiments. It has been found to possess a variety of biochemical and physiological effects, making it useful for a range of studies. 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been used in studies related to cancer, inflammation, and cardiovascular disease. It has also been used in studies related to the regulation of gene expression, the modulation of cell signaling pathways, and the inhibition of enzyme activity.
Wirkmechanismus
The mechanism of action of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline is not yet fully understood. However, it is believed that 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. It may also interact with various receptors, such as the estrogen receptor and the histamine receptor. Additionally, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been found to inhibit the activity of certain enzymes, such as protein kinase C, and to activate certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been found to possess a variety of biochemical and physiological effects. In studies, it has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis. It has also been found to inhibit the growth of tumor cells, reduce oxidative stress, and modulate the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been found to possess anti-angiogenic and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has several advantages and limitations for use in lab experiments. One advantage of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it useful for a range of studies. However, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline also has some limitations. For example, it is not water soluble, making it difficult to use in certain experiments. Additionally, it can be toxic at high concentrations, making it important to use caution when handling 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline in the lab.
Zukünftige Richtungen
The potential applications of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline are vast and there are many future directions for research. One potential direction is to further investigate the mechanism of action of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline and to explore its potential to modulate the activity of certain enzymes and receptors. Additionally, further research into the biochemical and physiological effects of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline could lead to its use as an anti-inflammatory or anti-cancer agent. Additionally, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline could be studied for its potential to modulate the activity of certain transcription factors and to regulate gene expression. Finally, further research could be conducted to explore the potential of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline to inhibit the growth of tumor cells and to reduce oxidative stress.
Synthesemethoden
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline can be synthesized through a multistep reaction process involving the reaction of 4-bromophenol with trifluoromethylbenzaldehyde in the presence of sodium hydroxide and acetic anhydride. The resulting product is then converted to 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline by a series of reactions involving the addition of p-toluenesulfonic acid, sodium bicarbonate, and sodium hydroxide.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-2-(trifluoromethyl)quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF3NO2/c18-12-4-1-9(2-5-12)13-8-11-7-10(16(23)24)3-6-14(11)22-15(13)17(19,20)21/h1-8H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNBSXVWPZHMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C3C=CC(=CC3=C2)C(=O)O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)


![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)

![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)
![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)
![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)